2-Piperidin-1-yl-butyric acid hydrochloride, also known as 2-piperidin-1-ylbutanoic acid hydrochloride, is a chemical compound with the molecular formula C₉H₁₇ClN₂O₂. It is classified as an amino acid derivative and is primarily used in organic synthesis and medicinal chemistry. This compound serves as a building block in the synthesis of various organic compounds and plays a significant role in biochemical studies, particularly in the investigation of enzyme interactions and biochemical pathways.
The synthesis of 2-piperidin-1-yl-butyric acid hydrochloride typically involves the reaction of piperidine with butyric acid. The reaction conditions may include specific catalysts and solvents to enhance yield and purity.
The molecular structure of 2-piperidin-1-yl-butyric acid hydrochloride consists of a piperidine ring attached to a butyric acid moiety.
This structure features a six-membered nitrogen-containing ring (piperidine) linked to a four-carbon chain (butyric acid), which contributes to its unique chemical properties.
2-Piperidin-1-yl-butyric acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
The products formed depend on the specific reagents and conditions used; for instance, oxidation may yield carboxylic acids while reduction could produce alcohols.
The mechanism of action for 2-piperidin-1-yl-butyric acid hydrochloride involves its interaction with biological targets, potentially acting as an inhibitor or activator for specific enzymes.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
2-Piperidin-1-yl-butyric acid hydrochloride has several scientific applications:
This compound's unique properties make it valuable across multiple scientific disciplines, particularly in medicinal chemistry and organic synthesis.
The synthesis of 2-Piperidin-1-yl-butyric acid hydrochloride typically begins with N-functionalization of the piperidine core. Stereoselective methods are critical, as evidenced by patents describing catalytic asymmetric hydrogenation of Δ¹-piperideine derivatives to achieve enantiomerically pure piperidine intermediates. One approach uses chiral ruthenium-BINAP complexes to hydrogenate 1-ethyl-3,4-dihydropyridine, yielding (R)- or (S)-1-ethylpiperidine with >98% enantiomeric excess (ee) [7]. Subsequent α-alkylation introduces the butyric acid backbone via deprotonation with n-butyllithium (−78°C) and reaction with ethyl bromoacetate, followed by hydrolysis. This method achieves 76–82% overall yield but requires strict anhydrous conditions to prevent racemization [7].
Alternative routes employ reductive amination between piperidone and ethyl 2-oxobutanoate using sodium triacetoxyborohydride, forming the α-substituted piperidine-2-butyrate scaffold in a single step (65% yield). However, this method exhibits lower stereocontrol (ee: 70–75%) [3].
Table 1: Comparison of Piperidine Functionalization Methods
Method | Key Reagent | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Catalytic Hydrogenation | Ru-(R)-BINAP/H₂ | 82 | >98 |
α-Alkylation | n-BuLi/Ethyl bromoacetate | 76 | 95 |
Reductive Amination | NaBH(OAc)₃ | 65 | 70–75 |
Carbodiimide reagents facilitate conjugation between piperidine and butyric acid precursors. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are predominant, with EDC preferred due to water-soluble urea byproducts. Critical optimizations include:
A patent detailing NLRP3 inhibitor synthesis demonstrates HBTU/HOBt-mediated coupling of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with carboxylic acids, achieving 85–90% yield under inert atmospheres [6].
Table 2: Amide Coupling Reagent Performance
Reagent System | Additive | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
EDC/HCl | NHS | DCM | 12 | 88 |
DCC | HOBt | DMF | 24 | 92 |
HBTU | DIPEA | DMF | 6 | 90 |
Salt formation is the terminal synthetic step, where crystallinity and stability are paramount. Key parameters include:
Notably, the hydrochloride salt must be stored under inert gas due to GHS hazard codes H315/H319 (skin/eye irritation), necessitating crystallization vessels purged with nitrogen [1] [9].
Orthogonal protection strategies prevent undesired reactions during piperidine-alkyl conjugation:
A study on matriptase inhibitors highlights N-Boc protection during the synthesis of piperidine-butyric acid hybrids, achieving 89% yield after TFA-mediated deprotection and salt formation [6].
Table 3: Protecting Group Strategies in Piperidine Chemistry
Protecting Group | Deprotection Reagent | Compatibility | Yield (%) |
---|---|---|---|
Boc | TFA/DCM (25%) | Ester, amide | 89 |
Cbz | HBr/AcOH | Carboxylic acid | 78 |
Bn | Pd/C, H₂ (50 psi) | Halides, ketones | 92 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: